Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane is a complex organosilicon compound that features both boron and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane typically involves the reaction of a suitable boron-containing precursor with a silicon-containing reagent under controlled conditions. One common method involves the use of diethylborane and a chlorosilane derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps for purification and quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different organosilicon and organoboron derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a wide range of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, organosilicon compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive boron and silicon centers. The boron atom can form stable complexes with various ligands, while the silicon atom can undergo substitution and addition reactions. These properties make the compound highly versatile in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
- Chloro(chloromethyl)dimethylsilane
- Chlorodimethylsilane
- 1-Chloro-3,3-dimethylbutane
Uniqueness
Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane is unique due to the presence of both boron and silicon atoms, which impart distinct reactivity patterns compared to other similar compounds. This dual functionality allows for a broader range of applications and makes it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
244633-96-3 |
---|---|
Molecular Formula |
C12H26BClSi |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
chloro-(1-diethylboranyl-3,3-dimethylbut-1-enyl)-dimethylsilane |
InChI |
InChI=1S/C12H26BClSi/c1-8-13(9-2)11(15(6,7)14)10-12(3,4)5/h10H,8-9H2,1-7H3 |
InChI Key |
IUFQRESFRCOIBD-UHFFFAOYSA-N |
Canonical SMILES |
B(CC)(CC)C(=CC(C)(C)C)[Si](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.